molecular formula C21H20N2O5S B2798033 4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine CAS No. 866811-88-3

4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine

Cat. No. B2798033
CAS RN: 866811-88-3
M. Wt: 412.46
InChI Key: LXEQXNLUKFPEOY-UHFFFAOYSA-N
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Description

The molecule “4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine” is a complex organic compound. It contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains a morpholine ring, which is a six-membered ring with four carbon atoms and one oxygen and one nitrogen atom . The benzenesulfonyl group attached to the quinoline ring is a common functional group in organic chemistry, often involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of nitrogen, oxygen, and sulfur atoms in the molecule could lead to interesting chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the benzenesulfonyl group could make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonyl group could impact its solubility in various solvents .

Scientific Research Applications

properties

IUPAC Name

8-(benzenesulfonyl)-9-morpholin-4-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c24-29(25,15-4-2-1-3-5-15)20-14-22-17-13-19-18(27-10-11-28-19)12-16(17)21(20)23-6-8-26-9-7-23/h1-5,12-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEQXNLUKFPEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine

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